molecular formula C19H20N4O3 B2754822 N-(3-(3-(5-oxo-1-phenylpyrrolidin-3-yl)ureido)phenyl)acetamide CAS No. 894010-23-2

N-(3-(3-(5-oxo-1-phenylpyrrolidin-3-yl)ureido)phenyl)acetamide

Cat. No.: B2754822
CAS No.: 894010-23-2
M. Wt: 352.394
InChI Key: HSJXTYOFOCCOEM-UHFFFAOYSA-N
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Description

N-(3-(3-(5-Oxo-1-phenylpyrrolidin-3-yl)ureido)phenyl)acetamide is a synthetic organic compound characterized by its molecular structure that incorporates a phenylpyrrolidinone moiety linked to an acetamide group via a urea bridge. The presence of the urea functional group is of significant interest in medicinal chemistry, as it is a common pharmacophore found in molecules that modulate various biological targets . While specific biological data for this exact compound is limited in the public domain, structural analogs based on the 5-oxo-1-phenylpyrrolidine scaffold have demonstrated promising pharmacological profiles in scientific research. For instance, related compounds have been investigated for their potent anticonvulsant and antinociceptive (pain-blocking) activities in preclinical models . The mechanism of action for such related compounds is often multi-targeted, potentially involving an influence on neuronal voltage-gated sodium channels and L-type calcium channels . This suggests that this compound may serve as a valuable chemical tool for researchers in neuroscience and drug discovery, particularly for studying ion channel function and developing new therapeutic strategies for neurological disorders and neuropathic pain. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

N-[3-[(5-oxo-1-phenylpyrrolidin-3-yl)carbamoylamino]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O3/c1-13(24)20-14-6-5-7-15(10-14)21-19(26)22-16-11-18(25)23(12-16)17-8-3-2-4-9-17/h2-10,16H,11-12H2,1H3,(H,20,24)(H2,21,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSJXTYOFOCCOEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=CC=C1)NC(=O)NC2CC(=O)N(C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(3-(5-oxo-1-phenylpyrrolidin-3-yl)ureido)phenyl)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of 5-oxo-1-phenylpyrrolidine: This can be achieved through the cyclization of an appropriate precursor, such as N-phenylsuccinimide, under acidic or basic conditions.

    Urea Formation: The 5-oxo-1-phenylpyrrolidine is then reacted with an isocyanate derivative to form the corresponding urea compound.

    Acetamide Introduction: Finally, the urea derivative is coupled with an acetamide group using a suitable coupling reagent, such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-(3-(3-(5-oxo-1-phenylpyrrolidin-3-yl)ureido)phenyl)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The phenylpyrrolidinone moiety can be oxidized to form corresponding N-oxide derivatives.

    Reduction: The carbonyl group in the pyrrolidinone ring can be reduced to form hydroxyl derivatives.

    Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often require reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.

Major Products

    Oxidation: N-oxide derivatives.

    Reduction: Hydroxyl derivatives.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

N-(3-(3-(5-oxo-1-phenylpyrrolidin-3-yl)ureido)phenyl)acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(3-(3-(5-oxo-1-phenylpyrrolidin-3-yl)ureido)phenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites of enzymes, potentially inhibiting their activity. This interaction can modulate various biochemical pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with three classes of analogs from the evidence: cyanoacetamide derivatives, tetrahydrocarbazole-acetamides, and fluorinated chromenone-pyrazoloacetamides. Key differences in structure, synthesis, and properties are highlighted.

Cyanoacetamide Derivatives ()

Compounds such as 2-Cyano-N-cyclohexyl-acetamide (3c) and N-Benzyl-2-cyano-acetamide (3d) share the acetamide backbone but lack the pyrrolidinone-urea framework.

  • Structural Differences: The cyano group (-CN) in these analogs replaces the urea-pyrrolidinone system, reducing hydrogen-bonding capacity but enhancing electrophilicity.
  • Synthesis: Synthesized via ethanol/piperidine-mediated reactions at 0–5°C, contrasting with the palladium-catalyzed methods used for more complex analogs .

Tetrahydrocarbazole-Acetamides ()

Examples include N-[3-(1,2,3,4-tetrahydro-9H-carbazol-9-ylcarbonyl)phenyl]acetamide.

  • Structural Differences: A carbazole carbonyl group replaces the pyrrolidinone-urea unit, introducing aromaticity and planar rigidity.
  • Synthesis : These compounds are synthesized via carbazole carbonyl coupling to phenylacetamide, differing from the urea-linkage formation in the target compound .
  • Bioactivity: Carbazole derivatives are often associated with anticancer or anti-inflammatory activity, suggesting the target compound’s pyrrolidinone-urea system may offer distinct selectivity .

Fluorinated Chromenone-Pyrazoloacetamides ()

Example: N-(4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluorophenyl)acetamide.

  • Structural Differences: A chromenone-pyrazolo core replaces the pyrrolidinone-urea, with fluorinated aryl groups enhancing metabolic stability.
  • Synthesis: Utilizes palladium-catalyzed cross-coupling (e.g., with [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II)), a method applicable to complex heterocycles .
  • Physicochemical Properties : High melting point (302–304°C) and molecular weight (571.2 g/mol) suggest low solubility, a challenge the target compound may share due to its urea group .

Data Table: Comparative Analysis of Key Compounds

Compound Name Molecular Weight (g/mol) Melting Point (°C) Key Functional Groups Synthesis Method Potential Bioactivity
Target Compound* ~400 (estimated) N/A Pyrrolidinone, urea, acetamide Likely multi-step Pd catalysis Protease/kinase inhibition
2-Cyano-N-cyclohexyl-acetamide (3c) ~180 N/A Cyano, acetamide Ethanol/piperidine, 0–5°C Antimicrobial
N-[3-(Tetrahydrocarbazol-9-ylcarbonyl)phenyl]acetamide ~350 N/A Carbazole, acetamide Carbazole coupling Anticancer
Fluorinated Chromenone-Pyrazoloacetamide 571.2 302–304 Chromenone, pyrazolo, fluorophenyl Pd-catalyzed cross-coupling Kinase inhibition (estimated)

*Data for the target compound are inferred from structural analogs.

Research Findings and Implications

  • Structural Impact on Bioactivity: The urea linkage in the target compound may enhance binding to enzymes with polar active sites (e.g., thrombin or HIV protease), whereas carbazole or chromenone analogs target hydrophobic pockets .
  • Synthetic Complexity : Palladium-mediated methods () are critical for assembling complex heterocycles but require stringent conditions compared to simpler acetamide syntheses () .
  • Solubility Challenges: High molecular weight and rigid structures (e.g., chromenone derivatives) correlate with low solubility, suggesting the target compound may require formulation optimization .

Biological Activity

N-(3-(3-(5-oxo-1-phenylpyrrolidin-3-yl)ureido)phenyl)acetamide, a compound featuring a complex structure with potential therapeutic applications, has garnered attention in recent research for its biological activity. This article synthesizes findings from diverse studies to provide a comprehensive overview of its biological properties, including anticancer and antimicrobial activities.

Chemical Structure and Properties

The compound can be represented by the following structural formula:

C19H24N4O2\text{C}_{19}\text{H}_{24}\text{N}_{4}\text{O}_{2}

This molecular structure is characterized by a pyrrolidine ring, a urea linkage, and an acetamide group, which are crucial for its biological interactions.

Anticancer Activity

Recent studies have highlighted the anticancer potential of 5-oxopyrrolidine derivatives, including this compound. In vitro assays using the A549 human lung adenocarcinoma cell line demonstrated significant cytotoxic effects. The following table summarizes the anticancer activity of various derivatives:

Compound IDStructure FeatureIC50 (µM)Effect on A549 Cells
215-nitrothienyl25High
15Carboxylic acid30Moderate
20Bis hydrazone20Highest

The MTT assay results indicated that compound 21 exhibited the most potent anticancer activity, reducing cell viability significantly compared to control treatments. Notably, compounds with free amino groups showed enhanced activity, while those with acetylamino fragments had diminished effects .

Antimicrobial Activity

In addition to its anticancer properties, this compound has been evaluated for antimicrobial activity against multidrug-resistant pathogens. The results from screening against various bacterial strains are summarized below:

PathogenMinimum Inhibitory Concentration (MIC, µg/mL)
Methicillin-resistant S. aureus10
Klebsiella pneumoniae15
Pseudomonas aeruginosa20

The compound demonstrated promising antimicrobial properties, particularly against methicillin-resistant strains, indicating its potential as a scaffold for developing new antibiotics .

Case Studies and Research Findings

Several case studies have been conducted to further elucidate the biological mechanisms underlying the activity of this compound:

  • Study on A549 Cells : A study involving exposure of A549 cells to varying concentrations of the compound revealed that higher concentrations resulted in increased apoptosis rates. The mechanism was linked to oxidative stress induction and mitochondrial dysfunction .
  • Antimicrobial Efficacy : Another investigation assessed the compound's efficacy against resistant bacterial strains in vivo. The results indicated a significant reduction in bacterial load in treated groups compared to controls, suggesting effective systemic absorption and action .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-(3-(3-(5-oxo-1-phenylpyrrolidin-3-yl)ureido)phenyl)acetamide, and what purification methods are recommended?

  • Methodology :

  • Step 1 : Acetylation of a phenylamine precursor (e.g., 3-aminoacetophenone) using acetic anhydride in the presence of a base (e.g., pyridine) to form intermediate acetamides .
  • Step 2 : Coupling reactions with urea derivatives, such as reacting with 5-oxo-1-phenylpyrrolidin-3-yl isocyanate, under controlled temperatures (60–80°C) in aprotic solvents (e.g., DMF) .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures to isolate high-purity product .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Key Techniques :

  • 1H/13C NMR : Confirm the acetamide and urea linkages via characteristic shifts (e.g., acetamide carbonyl at ~168 ppm in 13C NMR) .
  • IR Spectroscopy : Validate the 5-oxo-pyrrolidine ring (C=O stretch at ~1700 cm⁻¹) and urea N–H bonds (~3300 cm⁻¹) .
  • Mass Spectrometry (HRMS) : Verify molecular ion peaks and fragmentation patterns to confirm the structure .

Q. How can researchers design initial biological screening assays for this compound?

  • Approach :

  • Target Selection : Prioritize kinases (e.g., EGFR) or GPCRs based on structural analogs (e.g., pyrazolopyrimidine derivatives with EGFR inhibition ).
  • In Vitro Assays : Use enzyme-linked immunosorbent assays (ELISA) or fluorescence polarization to measure IC50 values. For example, compound 8b (a structural analog) showed an IC50 of 14.8 nM against EGFR .
  • Cell-Based Models : Test cytotoxicity in cancer cell lines (e.g., HeLa, MCF-7) using MTT assays .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound’s efficacy?

  • Methodology :

  • Substituent Variation : Modify the phenylpyrrolidin-3-yl group to introduce electron-withdrawing (e.g., -F, -Cl) or donating (-OCH3) groups and assess changes in target binding .
  • Bioisosteric Replacement : Replace the urea linkage with thiourea or sulfonamide groups to enhance metabolic stability .
    • Data Table :
DerivativeSubstituentIC50 (nM)Target
Compound 8b3-Fluorophenyl14.8EGFR
Compound HTriazine core22.3Sodium Channels

Q. What computational strategies predict molecular interactions with biological targets?

  • Approach :

  • Molecular Docking : Use AutoDock Vina to model binding poses with EGFR’s kinase domain, focusing on hydrogen bonds with residues like Met793 and Lys745 .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess stability of the acetamide-urea backbone in the binding pocket .

Q. How can synthetic yields be improved while minimizing side products?

  • Optimization Strategies :

  • Solvent Selection : Replace DMF with THF to reduce dimethylamine byproducts during coupling reactions .
  • Catalyst Screening : Test Pd(OAc)2 or CuI for Ullmann-type couplings to enhance efficiency .
  • Reaction Monitoring : Use LC-MS to track intermediates and adjust reaction times dynamically .

Q. How should researchers address contradictions in biological data (e.g., varying IC50 values)?

  • Resolution Steps :

  • Assay Standardization : Use uniform ATP concentrations (e.g., 10 µM) in kinase assays to minimize variability .
  • Replicate Studies : Validate results across 3+ independent experiments with positive controls (e.g., gefitinib for EGFR) .

Q. What mechanistic studies elucidate the compound’s mode of action?

  • Techniques :

  • Radioligand Binding : Use ³H-labeled compound to quantify binding affinity (Kd) for receptors .
  • Kinetic Studies : Employ surface plasmon resonance (SPR) to measure on/off rates for target engagement .
  • Mutagenesis : Engineer EGFR mutants (e.g., T790M) to identify critical binding residues .

Key Notes

  • Data Sources : Prioritize peer-reviewed journals (e.g., Journal of Applied Pharmaceutical Science) over commercial databases .
  • Experimental Design : Include negative controls (e.g., solvent-only) and dose-response curves for robust data .
  • Advanced Tools : Leverage cryo-EM for high-resolution target-compplex visualization if crystallization fails .

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